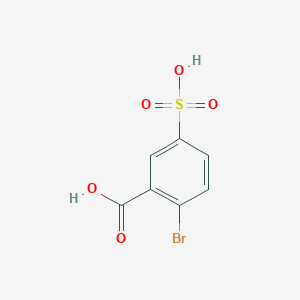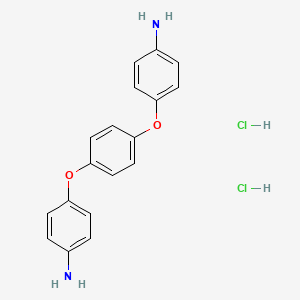
2-(4-Methoxybenzyl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxybenzyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds. The presence of the 4-methoxybenzyl group in this compound adds unique properties that make it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-1,3-dithiane typically involves the reaction of 4-methoxybenzyl chloride with 1,3-dithiane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
[ \text{4-Methoxybenzyl chloride} + \text{1,3-dithiane} \xrightarrow{\text{Base, Solvent}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxybenzyl)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane moiety back to the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-(4-Methoxybenzyl)-1,3-dithiane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It is also employed in the synthesis of complex molecules through multistep reactions.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxybenzyl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane moiety can stabilize carbanions, making it a valuable intermediate in organic synthesis. The methoxybenzyl group can also participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: The parent compound without the methoxybenzyl group.
2-(4-Methoxyphenyl)-1,3-dithiane: A similar compound with a methoxy group directly attached to the phenyl ring.
2-(4-Methoxybenzyl)-1,3-dithiolane: A related compound with a dithiolane ring instead of a dithiane ring.
Uniqueness
2-(4-Methoxybenzyl)-1,3-dithiane is unique due to the presence of the 4-methoxybenzyl group, which imparts specific electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its analogs. The methoxy group can also enhance the compound’s solubility and stability, making it more suitable for various applications.
Propriétés
Numéro CAS |
74447-45-3 |
|---|---|
Formule moléculaire |
C12H16OS2 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methyl]-1,3-dithiane |
InChI |
InChI=1S/C12H16OS2/c1-13-11-5-3-10(4-6-11)9-12-14-7-2-8-15-12/h3-6,12H,2,7-9H2,1H3 |
Clé InChI |
FOUQTKRRDHYJOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl-](/img/structure/B11962562.png)

![1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11962574.png)


![9-methyl-2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11962603.png)
![methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962604.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962610.png)
![(5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962618.png)





